![molecular formula C16H11N5 B14190804 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile CAS No. 848749-40-6](/img/structure/B14190804.png)
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile is a chemical compound with the molecular formula C26H20N6. It is known for its unique structure, which includes a butadiene backbone with dimethylamino and phenyl groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of materials for molecular electronics and nonlinear optical devices.
Mecanismo De Acción
The mechanism of action of 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows it to participate in electron transfer processes, making it useful in applications like molecular electronics. The dimethylamino group can also engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3-ethyl-1,3-benzothiazol-3-ium perchlorate
- 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone
Uniqueness
Compared to similar compounds, 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile stands out due to its unique combination of a butadiene backbone and multiple nitrile groups. This structure imparts distinct electronic properties, making it particularly valuable in the field of molecular electronics and nonlinear optics .
Propiedades
Número CAS |
848749-40-6 |
|---|---|
Fórmula molecular |
C16H11N5 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile |
InChI |
InChI=1S/C16H11N5/c1-21(2)15-5-3-13(4-6-15)16(14(10-19)11-20)7-12(8-17)9-18/h3-7H,1-2H3 |
Clave InChI |
ZOEVFLVSWAQVDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)C=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


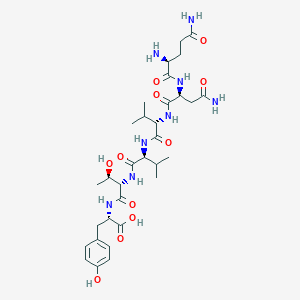
![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)
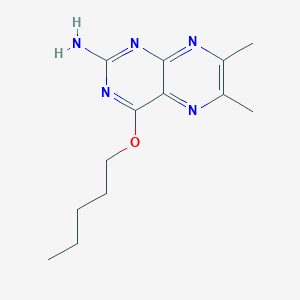
![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)
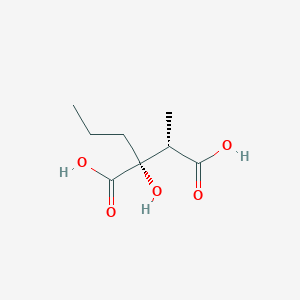
dimethyl-](/img/structure/B14190750.png)

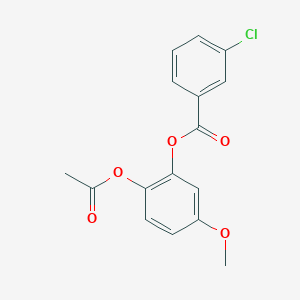
![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)
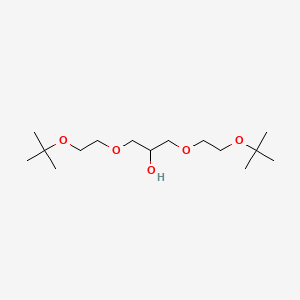
![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
![N-[3-(2-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14190794.png)
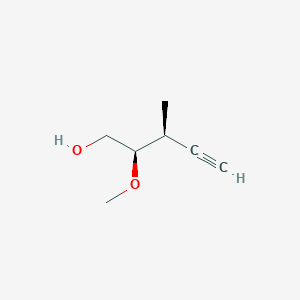
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
